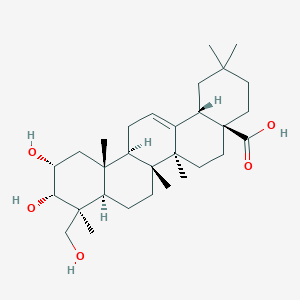

2,3,24-Trihydroxyolean-12-en-28-oic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,24-Trihydroxyolean-12-en-28-oic acid is a triterpenoid compound isolated from various plant sources, including the herbs of Coleus forskohlii. It is known for its diverse biological activities, including antifungal properties . The compound has a molecular formula of C30H48O5 and a molecular weight of 488.7 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,24-Trihydroxyolean-12-en-28-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The synthetic routes often include hydroxylation reactions at specific positions on the oleanane skeleton. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from natural sources, followed by purification using chromatographic techniques. The herbs of Coleus forskohlii are a common source for this compound. The extraction process involves solvent extraction, followed by column chromatography to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,24-Trihydroxyolean-12-en-28-oic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) is used for reduction reactions.

Substitution: Halogenating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity

2,3,24-Trihydroxyolean-12-en-28-oic acid exhibits significant cytotoxic effects against various cancer cell lines. Research has demonstrated its ability to induce apoptosis and inhibit cell proliferation in tumor cells:

- Case Study : A study isolated this compound from Pyrus pashia and found it to exhibit cytotoxic activity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) with IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 | 32.9 |

| HepG2 | 34.6 |

| LOVO | 31.6 |

Antifungal Activity

The compound has shown promising antifungal properties, making it a candidate for agricultural applications:

- Case Study : Isolated from the unripe fruits of Prunus persica, this compound demonstrated antifungal activity against various plant pathogens, suggesting its potential as a natural pesticide .

Anti-inflammatory Effects

Research indicates that triterpenoids like this compound may possess anti-inflammatory properties:

- Mechanism : The compound can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Cancer Therapy

The cytotoxic properties of this compound suggest its potential use in developing new cancer therapies. Its ability to induce apoptosis through mitochondrial pathways highlights its role as a possible chemotherapeutic agent.

Natural Pesticide Development

Given its antifungal activity, there is potential for developing eco-friendly pesticides derived from this compound, which could reduce reliance on synthetic chemicals in agriculture.

Wirkmechanismus

The mechanism of action of 2,3,24-Trihydroxyolean-12-en-28-oic acid involves its interaction with cellular membranes and enzymes. The compound’s hydroxyl groups can form hydrogen bonds with membrane lipids, disrupting membrane integrity and leading to cell death. Additionally, it can inhibit specific enzymes involved in fungal cell wall synthesis, contributing to its antifungal activity .

Vergleich Mit ähnlichen Verbindungen

2,3,24-Trihydroxyolean-12-en-28-oic acid is unique due to its specific hydroxylation pattern on the oleanane skeleton. Similar compounds include:

Oleanolic acid: Lacks the hydroxyl groups at positions 2 and 24.

Ursolic acid: Similar structure but with different hydroxylation pattern.

Betulinic acid: Contains a similar triterpenoid skeleton but with different functional groups.

These compounds share some biological activities but differ in their specific mechanisms of action and applications.

Biologische Aktivität

2,3,24-Trihydroxyolean-12-en-28-oic acid, a triterpenoid compound, has garnered attention for its diverse biological activities. Isolated from various plant sources, including Pyrus pashia, this compound exhibits significant cytotoxic properties and potential therapeutic applications in various health conditions.

- Molecular Formula : C30H48O5

- Molecular Weight : 488.699 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 606.0 ± 55.0 °C at 760 mmHg

- LogP : 6.51 (indicating high lipophilicity)

Cytotoxicity

Research indicates that this compound demonstrates notable cytotoxic activity against various cancer cell lines. A study by Lia et al. (2005) highlighted its effectiveness in inducing apoptosis in cancer cells, showcasing its potential as an anti-cancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 (Colon) | 61 | Induces G0/G1 cell-cycle arrest |

| Caco-2 (Colon) | 85 | Increases caspase-3 activity |

| A2780 (Ovarian) | 0.5 | Apoptotic process via mitochondrial pathways |

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators. This effect is particularly relevant in the context of chronic inflammatory diseases.

Antimicrobial Activity

The compound has also shown antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes within the microorganisms.

Case Studies

- Study on Cytotoxic Effects :

- Anti-inflammatory Research :

- Antimicrobial Properties :

Eigenschaften

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-ZDNZHVAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H]([C@]3(C)CO)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.